molecular formula C9H11ClN2O2 B2688430 Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride CAS No. 2416234-56-3

Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride

Cat. No. B2688430
CAS RN: 2416234-56-3
M. Wt: 214.65
InChI Key: RPWACHCCTRVMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate; hydrochloride, also known as JNJ-5207852, is a small-molecule inhibitor of the histamine H3 receptor. It has been extensively studied for its potential therapeutic applications in the treatment of several neurological disorders.

Scientific Research Applications

Cancer Therapy

“Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride” has been found to have potential applications in cancer therapy. Specifically, it has been used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .

Diabetes Treatment

Compounds similar to “Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride” have been found to reduce blood glucose levels . This suggests potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .

Cardiovascular Diseases

The same compounds that have potential applications in diabetes treatment may also be beneficial in cardiovascular diseases . This is because these diseases often involve elevated blood glucose levels, which these compounds can help to reduce .

Antileishmanial Efficacy

Derivatives of “Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride” have been synthesized and evaluated for their antileishmanial efficacy against visceral leishmaniasis (VL) . This suggests potential applications in the treatment of this disease .

Chemical Synthesis

“Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride” is used in chemical synthesis . It can serve as a building block in the synthesis of more complex molecules, contributing to advancements in various areas of research .

properties

IUPAC Name

methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c1-13-9(12)8-3-2-6-7(11-8)4-5-10-6;/h2-3,10H,4-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUXIKMOUGKOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)NCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.